molecular formula C10H16N4O2S B6160007 N-(adamantan-1-yl)sulfamoyl azide CAS No. 33713-04-1

N-(adamantan-1-yl)sulfamoyl azide

Cat. No.: B6160007
CAS No.: 33713-04-1
M. Wt: 256.33 g/mol
InChI Key: RQCOUDGAKFIKNK-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)sulfamoyl azide is a compound that features an adamantane core structure, which is known for its stability and unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(adamantan-1-yl)sulfamoyl azide can be synthesized through a series of chemical reactions involving adamantane derivatives. One common method involves the reaction of adamantane with sulfonyl azide under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)sulfamoyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(adamantan-1-yl)sulfamoyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)sulfamoyl azide involves its interaction with biological targets through its azide and adamantane groups. The azide group can participate in click chemistry reactions, while the adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules .

Properties

CAS No.

33713-04-1

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

1-(azidosulfonylamino)adamantane

InChI

InChI=1S/C10H16N4O2S/c11-13-14-17(15,16)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2

InChI Key

RQCOUDGAKFIKNK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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